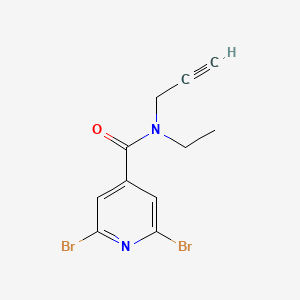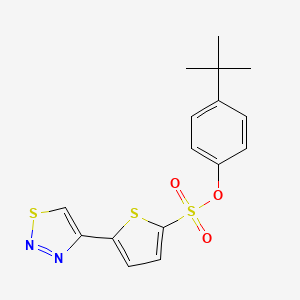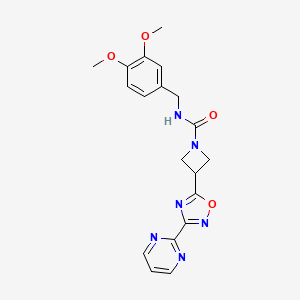![molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9](/img/structure/B2829071.png)
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is a chemical compound with the CAS Number: 158182-89-9 . It is a powder in physical form and is often used for research purposes .
Synthesis Analysis
The synthesis of morpholines, which includes “(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of “(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is complex and is represented by the InChI code: 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 .Physical And Chemical Properties Analysis
“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is a powder in physical form . It has a molecular weight of 201.1 . The storage temperature is room temperature .Scientific Research Applications
Enzymatic Resolution and Synthesis
- The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis involves an interesting process. Researchers have developed methods for its preparation, including enzymatic resolution. Specifically, they hydrolyze the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate to obtain the desired compound .
Safety and Hazards
“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is considered hazardous. It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Morpholines, a class of organic compounds to which this compound belongs, are known to interact selectively with rna targets, regulating gene expression .
Mode of Action
It’s worth noting that morpholines and their derivatives have been used in the development of oligonucleotide therapies for the treatment of mutagenic diseases . These synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target .
Biochemical Pathways
The general role of morpholines in oligonucleotide therapies suggests that they may influence pathways related to gene expression .
Result of Action
Based on the role of morpholines in oligonucleotide therapies, it can be inferred that they may have an impact on gene expression .
properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)

